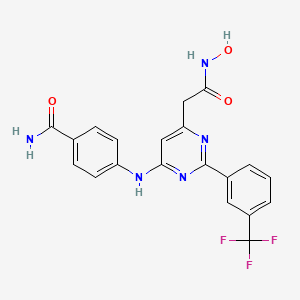
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the condensation of ethyl acetoacetate with amidines, followed by various substitution reactions to introduce the desired functional groups. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity.
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions on the pyrimidine ring. Common reagents include Grignard reagents and alkyllithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrimidine derivatives.
科学研究应用
4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors. The presence of the N-hydroxy group allows it to form hydrogen bonds with target molecules, influencing their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways.
相似化合物的比较
Compared to other pyrimidine derivatives, 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-fluorophenyl)-N-hydroxy
- 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-chlorophenyl)-N-hydroxy
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
57630-95-2 |
|---|---|
分子式 |
C20H16F3N5O3 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
4-[[6-[2-(hydroxyamino)-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)13-3-1-2-12(8-13)19-26-15(10-17(29)28-31)9-16(27-19)25-14-6-4-11(5-7-14)18(24)30/h1-9,31H,10H2,(H2,24,30)(H,28,29)(H,25,26,27) |
InChI 键 |
FPZHSTQYSIYEJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C(=O)N)CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


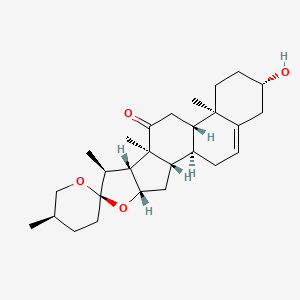

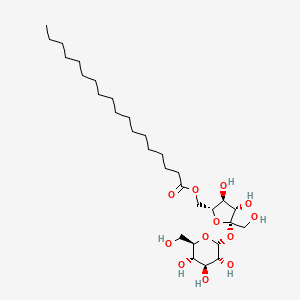
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
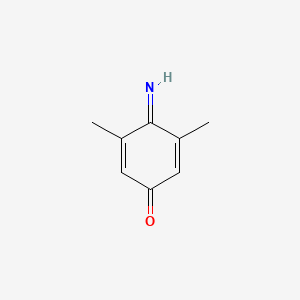
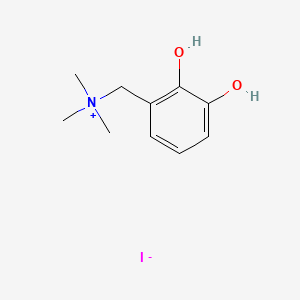

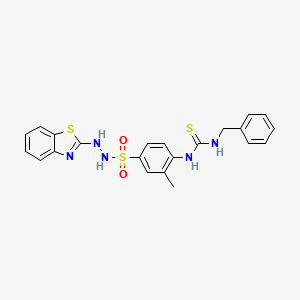
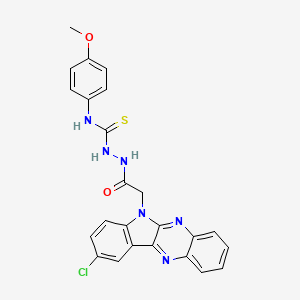
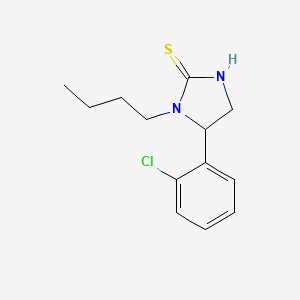

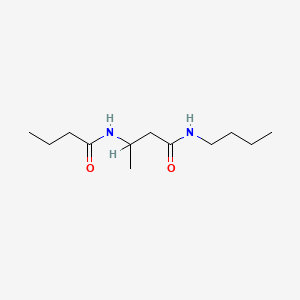
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)

